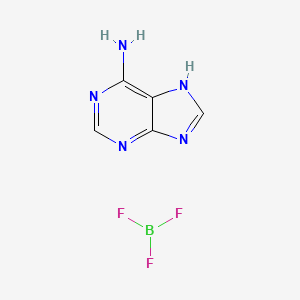
7H-purin-6-amine;trifluoroborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-purin-6-amine;trifluoroborane: is a compound that combines the purine structure with a trifluoroborane group. Purines are a class of heterocyclic aromatic organic compounds that are essential components of nucleic acids, such as DNA and RNA. The trifluoroborane group is known for its strong electron-withdrawing properties, which can significantly alter the chemical behavior of the attached molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-purin-6-amine;trifluoroborane typically involves the reaction of 7H-purin-6-amine with boron trifluoride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of boron trifluoride. The reaction can be represented as follows:
7H-purin-6-amine+BF3→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The trifluoroborane group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation and Reduction Reactions: The purine moiety can undergo oxidation and reduction reactions, altering its electronic structure and reactivity.
Complex Formation: The trifluoroborane group can form complexes with various Lewis bases, enhancing the compound’s reactivity.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted purine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of purine N-oxides.
Reduction Products: Reduction can yield dihydropurine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7H-purin-6-amine;trifluoroborane is used as a building block in the synthesis of more complex molecules. Its unique reactivity due to the trifluoroborane group makes it valuable in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of purine derivatives with various biomolecules. It serves as a model compound to understand the behavior of purines in biological systems.
Medicine: The compound’s potential as a pharmacophore is explored in drug discovery. Its ability to interact with nucleic acids and proteins makes it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 7H-purin-6-amine;trifluoroborane involves its interaction with various molecular targets. The trifluoroborane group enhances the compound’s ability to form stable complexes with Lewis bases, which can modulate the activity of enzymes and receptors. The purine moiety can interact with nucleic acids, influencing genetic processes and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-7H-purin-6-amine: This compound has a similar structure but with a fluorine atom instead of the trifluoroborane group.
7-Methyl-7H-purin-6-amine: This compound features a methyl group instead of the trifluoroborane group.
Uniqueness: The presence of the trifluoroborane group in 7H-purin-6-amine;trifluoroborane imparts unique electronic properties that are not observed in its analogs. This makes it more reactive and versatile in various chemical reactions, enhancing its utility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
847841-67-2 |
|---|---|
Molekularformel |
C5H5BF3N5 |
Molekulargewicht |
202.94 g/mol |
IUPAC-Name |
7H-purin-6-amine;trifluoroborane |
InChI |
InChI=1S/C5H5N5.BF3/c6-4-3-5(9-1-7-3)10-2-8-4;2-1(3)4/h1-2H,(H3,6,7,8,9,10); |
InChI-Schlüssel |
QDUVPSBGRRELGN-UHFFFAOYSA-N |
Kanonische SMILES |
B(F)(F)F.C1=NC2=NC=NC(=C2N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


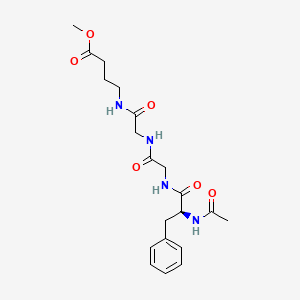
![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)

![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)

![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
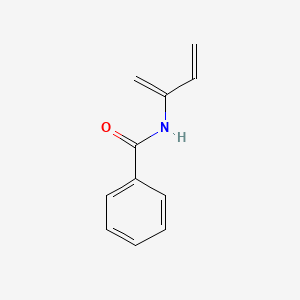
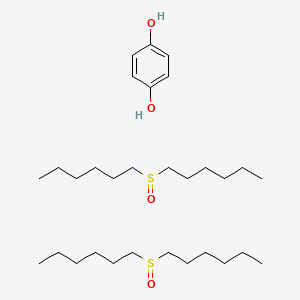
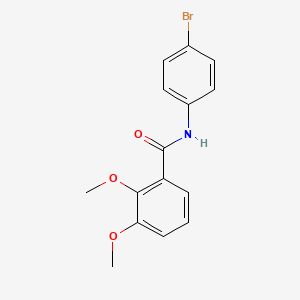
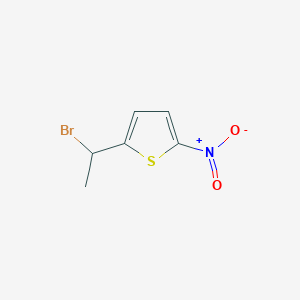
![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)
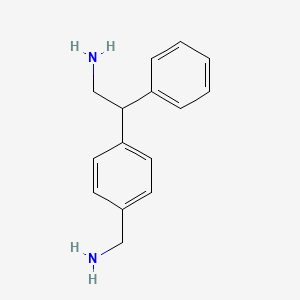
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)-](/img/structure/B14204302.png)
